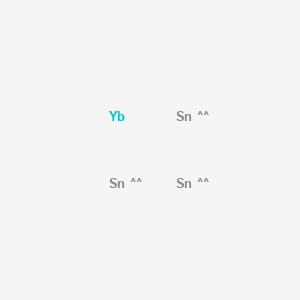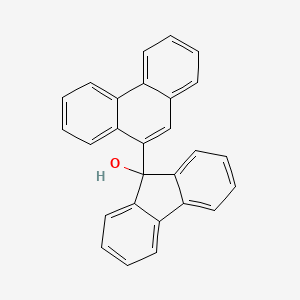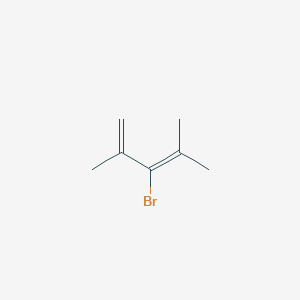
3-Bromo-2,4-dimethylpenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-dimethylpenta-1,3-diene is an organic compound with the molecular formula C7H11Br It is a brominated derivative of penta-1,3-diene, characterized by the presence of two methyl groups at the 2nd and 4th positions and a bromine atom at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dimethylpenta-1,3-diene typically involves the bromination of 2,4-dimethylpenta-1,3-diene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used for this purpose include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dimethylpenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Addition Reactions: The double bonds in the compound can participate in electrophilic addition reactions, forming new compounds with added functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as hydrogen bromide (HBr) or sulfuric acid (H2SO4) can be used under controlled conditions to achieve selective addition.
Oxidation Reactions: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted penta-1,3-diene derivatives.
Addition Reactions: Formation of dibromo or other addition products.
Oxidation Reactions: Formation of epoxides or other oxygenated compounds.
Scientific Research Applications
3-Bromo-2,4-dimethylpenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dimethylpenta-1,3-diene involves its interaction with various molecular targets and pathways. The bromine atom and the conjugated diene system play crucial roles in its reactivity. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles, leading to the formation of new products. The presence of the bromine atom also makes it a good leaving group in substitution reactions, facilitating the formation of substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2,4-dimethylpenta-1,3-diene
- 3-Chloro-2,4-dimethylpenta-1,3-diene
- 3-Iodo-2,4-dimethylpenta-1,3-diene
Comparison
Compared to its analogs, 3-Bromo-2,4-dimethylpenta-1,3-diene is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the 3rd position makes it more reactive in substitution reactions compared to its chloro and iodo counterparts. Additionally, the methyl groups at the 2nd and 4th positions provide steric hindrance, affecting the compound’s overall reactivity and stability.
Properties
CAS No. |
4773-87-9 |
|---|---|
Molecular Formula |
C7H11Br |
Molecular Weight |
175.07 g/mol |
IUPAC Name |
3-bromo-2,4-dimethylpenta-1,3-diene |
InChI |
InChI=1S/C7H11Br/c1-5(2)7(8)6(3)4/h1H2,2-4H3 |
InChI Key |
XANSLPQJNKUKGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


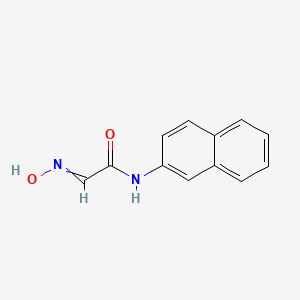

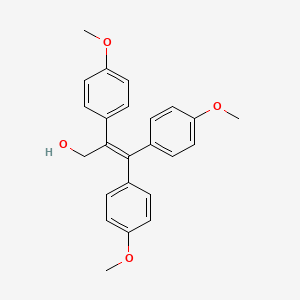
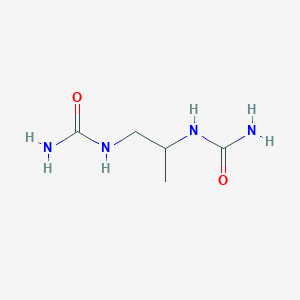
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
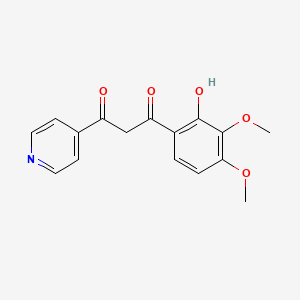
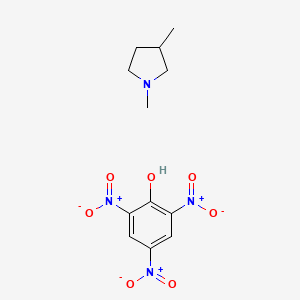
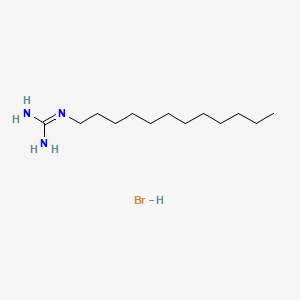
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)

